molecular formula C13H14ClN3O2S2 B2820887 5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-17-5

5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2820887
CAS No.: 391875-17-5
M. Wt: 343.84
InChI Key: WEMXDFPJIADAQI-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide” is likely an organic compound given its structure. It contains a benzamide group, which is common in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of similar compounds usually involves the reaction of the corresponding amine with the acid chloride or anhydride of the acid part .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a benzamide, a thiadiazole ring, and a methoxy group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and reagents present. For instance, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, similar compounds have a predicted boiling point of around 439°C and a density of approximately 1.192 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory and Analgesic Agents : Research on the synthesis of novel benzodifuranyl, triazines, and thiadiazolopyrimidines derived from visnaginone and khellinone showed these compounds possess significant anti-inflammatory and analgesic activities. These findings suggest that related compounds, including thiadiazole derivatives, may also exhibit similar biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Agents : Studies on the synthesis of formazans from Mannich base of thiadiazole derivatives highlighted their moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).

  • Anticancer Activity : The facile synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups under microwave irradiation showed promising in vitro anticancer activity against various human cancer cell lines. This indicates that similar compounds might be explored for anticancer applications (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

  • Nematocidal Activity : Novel oxadiazole derivatives containing a thiadiazole amide group were synthesized and evaluated for their nematocidal activities, showcasing compounds with significant effects against Bursaphelenchus xylophilus, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Safety and Hazards

As with any chemical compound, handling “5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide” would require proper safety precautions. It’s advisable to use personal protective equipment and work in a well-ventilated area .

Properties

IUPAC Name

5-chloro-2-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S2/c1-3-6-20-13-17-16-12(21-13)15-11(18)9-7-8(14)4-5-10(9)19-2/h4-5,7H,3,6H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMXDFPJIADAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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